molecular formula C18H32N2O8 B586612 2-Methylmalonoyl carnitine CAS No. 149181-64-6

2-Methylmalonoyl carnitine

カタログ番号: B586612
CAS番号: 149181-64-6
分子量: 404.46
InChIキー: QKHVLWROSZPHTE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methylmalonoyl carnitine (also referred to as methylmalonylcarnitine) is a short-chain acylcarnitine derivative involved in mitochondrial fatty acid β-oxidation and branched-chain amino acid metabolism. Structurally, it consists of carnitine conjugated to methylmalonic acid via an ester bond. This compound plays a critical role in shuttling methylmalonyl-CoA into mitochondria for further processing, particularly in pathways linked to propionate metabolism .

Elevated levels of 2-methylmalonoyl carnitine are clinically significant as biomarkers for methylmalonic acidemia (MMA), an inborn error of metabolism caused by defects in methylmalonyl-CoA mutase or deficiencies in adenosylcobalamin (vitamin B12) cofactors . Impaired metabolism of this compound leads to toxic accumulation of methylmalonic acid, resulting in metabolic acidosis, neurological dysfunction, and developmental delays .

特性

CAS番号

149181-64-6

分子式

C18H32N2O8

分子量

404.46

IUPAC名

3-[3-[1-carboxylato-3-(trimethylazaniumyl)propan-2-yl]oxy-2-methyl-3-oxopropanoyl]oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C18H32N2O8/c1-12(17(25)27-13(8-15(21)22)10-19(2,3)4)18(26)28-14(9-16(23)24)11-20(5,6)7/h12-14H,8-11H2,1-7H3

InChIキー

QKHVLWROSZPHTE-UHFFFAOYSA-N

SMILES

CC(C(=O)OC(CC(=O)[O-])C[N+](C)(C)C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

同義語

2-Methylmalonoyl carnitine

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylmalonoyl carnitine typically involves the esterification of carnitine with methylmalonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of 2-Methylmalonoyl carnitine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

化学反応の分析

Types of Reactions

2-Methylmalonoyl carnitine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

科学的研究の応用

2-Methylmalonoyl carnitine has a wide range of applications in scientific research:

作用機序

2-Methylmalonoyl carnitine exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is crucial for maintaining cellular energy homeostasis. The compound interacts with carnitine palmitoyltransferase, an enzyme that regulates the entry of fatty acids into the mitochondria .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Differences

Acylcarnitines are classified by their acyl chain length (short-, medium-, or long-chain) and substituents. Below is a comparative analysis of 2-methylmalonoyl carnitine with structurally and functionally related compounds:

Table 1: Structural and Metabolic Comparison of Selected Acylcarnitines

Compound Acyl Chain Length Key Structural Feature Associated Metabolic Pathway Clinical Significance
2-Methylmalonoyl carnitine Short-chain Branched methylmalonate group Methylmalonyl-CoA metabolism Methylmalonic acidemia
Propionylcarnitine (C3) Short-chain Straight-chain propionate Propionate oxidation Propionic acidemia
Acetylcarnitine (C2) Short-chain Acetyl group Fatty acid oxidation, ketogenesis Carnitine deficiency
Butyrylcarnitine (C4) Short-chain Straight-chain butyrate Fatty acid β-oxidation Short-chain acyl-CoA dehydrogenase deficiency
Palmitoylcarnitine (C16) Long-chain Saturated 16-carbon chain Long-chain fatty acid transport Cardiovascular disease
Valerylcarnitine (C5) Medium-chain Straight-chain valerate Medium-chain fatty acid metabolism Medium-chain acyl-CoA dehydrogenase deficiency

Metabolic Pathways and Biomarker Roles

  • 2-Methylmalonoyl carnitine: Directly linked to methylmalonyl-CoA metabolism. Its accumulation indicates defects in methylmalonyl-CoA mutase or vitamin B12 metabolism, distinguishing it from propionylcarnitine, which is associated with propionyl-CoA carboxylase deficiencies .
  • Propionylcarnitine (C3): Elevated in propionic acidemia due to impaired propionate metabolism. Unlike 2-methylmalonoyl carnitine, it lacks a branched structure, reflecting its origin from straight-chain fatty acids .
  • Acetylcarnitine (C2): Facilitates acetyl-CoA transport and serves as an energy reservoir. Reduced levels correlate with systemic carnitine deficiencies, whereas 2-methylmalonoyl carnitine is more specific to MMA .
  • Palmitoylcarnitine (C16): Critical for long-chain fatty acid transport into mitochondria. Unlike 2-methylmalonoyl carnitine, it enhances transmeningeal drug permeability in vitro, highlighting non-metabolic roles .

Diagnostic and Therapeutic Implications

  • Biomarker Specificity: 2-methylmalonoyl carnitine is a more specific biomarker for MMA than ethylmalonylcarnitine or methylglutarylcarnitine, which may overlap with other organic acidurias .
  • Therapeutic Targets: Carnitine supplementation is common in MMA and propionic acidemia, but 2-methylmalonoyl carnitine levels are less responsive to dietary carnitine compared to acetylcarnitine .

Q & A

Q. Table 1: Key Analytical Parameters

ParameterLC-MS/MS HPLC
Linear Range0–400 μmol/L0–400 μmol/L
LOD50 nM100 nM
Intra-assay RSD<3%<3.36%
Recovery Rate95–102%96.3–98.2%

What metabolic pathways and disorders are associated with 2-Methylmalonoyl carnitine accumulation?

Basic Research Focus
2-Methylmalonoyl carnitine is a biomarker of mitochondrial dysfunction in:

  • Methylmalonic Acidemia (MMA) : Blockage in methylmalonyl-CoA mutase activity leads to elevated methylmalonyl-CoA, which conjugates with carnitine via CrAT (carnitine acetyltransferase) .
  • Propionic Acidemia : Secondary inhibition of methylmalonyl-CoA metabolism due to propionyl-CoA accumulation .
  • Fatty Acid Oxidation Disorders : Incomplete β-oxidation results in acyl-CoA intermediates that are detoxified via carnitine conjugation .

Mechanistic Insight : Carnitine shuttles toxic acyl groups out of mitochondria, preventing CoA pool depletion. Urinary excretion of 2-Methylmalonoyl carnitine correlates with disease severity in MMA .

How does 2-Methylmalonoyl carnitine serve as a diagnostic biomarker in clinical metabolomics?

Basic Research Focus
In newborn screening and organic aciduria diagnostics:

  • Tandem MS Profiling : Elevated C3-DC-M levels (>0.5 μmol/L in dried blood spots) trigger confirmatory testing for MMA .
  • False-Positive Resolution : UHPLC-MS/MS distinguishes 2-Methylmalonoyl carnitine from isobaric isomers (e.g., malonylcarnitine) via retention time and fragmentation patterns .
  • Longitudinal Monitoring : Serial measurements track therapeutic efficacy of carnitine supplementation or dietary interventions .

What advanced techniques resolve isomeric and isobaric interferences in 2-Methylmalonoyl carnitine analysis?

Advanced Research Focus
Challenges in specificity arise due to structural analogs. Solutions include:

  • High-Resolution MS (HRMS) : Differentiates C3-DC-M from malonylcarnitine (Δm/z = 0.032) using exact mass .
  • Ion Mobility Spectrometry (IMS) : Separates isomers based on collision cross-section differences .
  • Chemical Derivatization : Modifies functional groups (e.g., esterification) to alter chromatographic behavior .

Case Study : In a cohort of 12 MMA patients, HRMS reduced false positives by 92% compared to traditional MS/MS .

How can kinetic modeling improve interpretation of 2-Methylmalonoyl carnitine dynamics in metabolic studies?

Advanced Research Focus
Time-course metabolomics data require kinetic frameworks to elucidate:

  • Compartmental Modeling : Estimates mitochondrial vs. cytosolic pools of C3-DC-M during fasting or stress .
  • Michaelis-Menten Parameters : CrAT enzyme kinetics (Km for methylmalonyl-CoA ≈ 15 μM) predict substrate saturation thresholds .
  • Cluster Analysis : Groups metabolites with correlated kinetics (e.g., C3-DC-M and propionylcarnitine in MMA) to identify pathway-level dysregulation .

Q. Table 2: Kinetic Parameters from Human Studies

ParameterValueSource
CrAT Activity (Liver)12 nmol/min/mg
Plasma Half-Life (C3-DC-M)4.2 hrs

How should researchers address contradictions in carnitine supplementation studies affecting 2-Methylmalonoyl carnitine levels?

Advanced Research Focus
Discrepancies arise from:

  • Tissue-Specific Effects : Rodent studies show carnitine replenishment reverses muscle acylcarnitine accumulation but not hepatic levels .
  • Dosage Variability : Human trials use 50–200 mg/kg/day, complicating cross-study comparisons .
    Methodological Solutions :
  • Isotopic Tracers (¹³C-carnitine) : Track compartment-specific flux to distinguish synthesis vs. uptake .
  • Multi-Omics Integration : Combine acylcarnitine profiles with transcriptomics (e.g., PPARα targets) to contextualize metabolic outcomes .

What experimental designs are optimal for studying 2-Methylmalonoyl carnitine in genetic vs. acquired carnitine deficiencies?

Q. Advanced Research Focus

  • Genetic Models : Knockout mice for SLC22A5 (carnitine transporter) vs. diet-induced deficiency models .
  • Human Cohorts : Stratify patients by MMUT mutation type (e.g., c.1280G>A) to genotype-phenotype correlations .
  • Peroxisome-Mitochondria Crosstalk : Use CRISPR-Cas9-edited hepatocytes to dissect C3-DC-M export mechanisms .

Recommendation : Include butyrobetaine and free carnitine measurements to differentiate biosynthesis defects from transporter deficiencies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。